3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and a dimethylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves the reaction of 3-chloro-4-hydroxypyridine with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product . Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Cyclization: The compound can undergo cyclization reactions under specific conditions to form more complex ring structures.
Scientific Research Applications
3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-2-amine include:
2-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-4-amine: This compound has a similar structure but differs in the position of the chlorine and cyclopropoxy groups.
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-2-amine: Another isomer with the chlorine and cyclopropoxy groups in different positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the differences in their structures.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10-9(11)8(5-6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
UUYHCQXUCOBRSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
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